molecular formula C12H16N2O2S2 B12115177 3-Methyl-3-{[(phenylamino)thioxomethyl]amino}thiolane-1,1-dione

3-Methyl-3-{[(phenylamino)thioxomethyl]amino}thiolane-1,1-dione

Cat. No.: B12115177
M. Wt: 284.4 g/mol
InChI Key: RPTANTGNTSCLAJ-UHFFFAOYSA-N
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Description

3-Methyl-3-{[(phenylamino)thioxomethyl]amino}thiolane-1,1-dione is a sulfolane (tetrahydrothiophene-1,1-dioxide) derivative featuring a methyl group and a [(phenylamino)thioxomethyl]amino substituent at the 3-position of the thiolane ring. The (phenylamino)thioxomethyl (Ptc) group, a recognized blocking group in organic synthesis , introduces a thiourea-like moiety, which may confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C12H16N2O2S2

Molecular Weight

284.4 g/mol

IUPAC Name

1-(3-methyl-1,1-dioxothiolan-3-yl)-3-phenylthiourea

InChI

InChI=1S/C12H16N2O2S2/c1-12(7-8-18(15,16)9-12)14-11(17)13-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H2,13,14,17)

InChI Key

RPTANTGNTSCLAJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCS(=O)(=O)C1)NC(=S)NC2=CC=CC=C2

solubility

>42.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-{[(phenylamino)thioxomethyl]amino}thiolane-1,1-dione typically involves the condensation of thiolane derivatives with phenylamine and thioxomethyl groups. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-{[(phenylamino)thioxomethyl]amino}thiolane-1,1-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted thiolane derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of 3-Methyl-3-{[(phenylamino)thioxomethyl]amino}thiolane-1,1-dione exhibit significant antimicrobial activity. For example:

  • Antibacterial Activity : Compounds derived from this structure have shown effectiveness against various Gram-positive bacteria, such as Bacillus cereus and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2.0 μg/mL in certain studies .
  • Antifungal Activity : The compound has also demonstrated antifungal properties against species like Candida albicans, making it a candidate for further development as an antifungal agent .

Anticancer Activity

The anticancer potential of 3-Methyl-3-{[(phenylamino)thioxomethyl]amino}thiolane-1,1-dione has been evaluated in several studies:

  • Cell Line Testing : In vitro studies have shown that derivatives exhibit cytotoxic effects against cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer), with IC50 values ranging from 1.9 to 7.52 μg/mL .
  • Mechanism of Action : The mechanism underlying its anticancer activity may involve apoptosis induction and inhibition of cell proliferation pathways, although further research is necessary to elucidate these mechanisms.

Case Study 1: Synthesis and Evaluation

A study published in the Turkish Journal of Chemistry synthesized novel derivatives based on 3-Methyl-3-{[(phenylamino)thioxomethyl]amino}thiolane-1,1-dione. The synthesized compounds were characterized using NMR spectroscopy and evaluated for their antimicrobial and cytotoxicity profiles against various pathogens and cancer cell lines .

Case Study 2: Anticancer Activity Assessment

In another investigation, a series of compounds derived from this thiolane framework were tested for their antiproliferative effects on HCT116 and MCF7 cell lines. The results indicated that several derivatives possessed potent anticancer activity, highlighting the therapeutic potential of this compound class .

Mechanism of Action

The mechanism of action of 3-Methyl-3-{[(phenylamino)thioxomethyl]amino}thiolane-1,1-dione involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes and receptors, modulating their activities and affecting various biochemical pathways. The presence of sulfur and nitrogen atoms in the thiolane ring enhances its reactivity and ability to form stable complexes with biological molecules .

Comparison with Similar Compounds

3-(Phenylamino)-1λ⁶-thiolane-1,1-dione (CAS 35889-69-1)

  • Structure: Lacks the methyl group and thiocarbonyl bridge present in the target compound. The phenylamino group is directly attached to the thiolane ring.
  • Key Features : Simpler structure with lower molecular weight (162.15 g/mol) and higher hydrophilicity due to the absence of the Ptc group .

Methyl(3-methyl-1,1-dioxidotetrahydro-3-thienyl)amine hydrochloride (CAS 5553-29-7)

  • Structure: Features a methylamino group at the 3-position instead of the Ptc-amino group.
  • Molecular Formula: C₆H₁₄ClNO₂S.
  • Key Features : Smaller substituent (methylamine) and hydrochloride salt form enhance solubility in polar solvents. Molecular weight: 199.69 g/mol .

3-(Aminomethyl)-3-(hydroxymethyl)-1λ⁶-thiolane-1,1-dione (CAS 1545349-91-4)

  • Molecular Formula: C₆H₁₃NO₃S.
  • Key Features : High functional group density (amine, hydroxyl) suggests utility in pharmaceutical or polymer chemistry .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Notable Features
Target Compound C₁₁H₁₃N₃O₂S₂* ~313.37 N/A N/A Ptc group enhances metal coordination
3-(Phenylamino)-1λ⁶-thiolane-1,1-dione C₈H₆N₂O₂ 162.15 1.49 373.4 High thermal stability
Methyl(3-methyl-1,1-dioxidotetrahydro-3-thienyl)amine hydrochloride C₆H₁₄ClNO₂S 199.69 N/A N/A Irritant hazard

*Estimated based on structural analysis; direct data unavailable.

Reactivity of the Ptc Group

The Ptc moiety is structurally analogous to thioureas, which are known for:

  • Metal Coordination: Binding to transition metals (e.g., Cu²⁺, Zn²⁺) due to sulfur and nitrogen donor atoms.
  • Biological Activity : Antimicrobial or enzyme inhibitory effects observed in related thiourea derivatives .

Comparative Advantages

  • Versus 3-(Phenylamino)-1λ⁶-thiolane-1,1-dione: The target compound’s Ptc group offers additional sites for functionalization and improved metal-binding capacity.

Biological Activity

3-Methyl-3-{[(phenylamino)thioxomethyl]amino}thiolane-1,1-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, pharmacological effects, and potential therapeutic applications based on existing literature.

The compound has the following molecular formula: C₁₃H₁₅N₃OS₂. Its structure features a thiolane ring, which is significant for its reactivity and biological interactions. The presence of thioxomethyl and phenylamino groups suggests potential interactions with biological targets.

Synthesis

The synthesis of 3-Methyl-3-{[(phenylamino)thioxomethyl]amino}thiolane-1,1-dione typically involves multi-step organic reactions. The initial steps often include the formation of the thiolane core followed by functionalization through nucleophilic substitution reactions with phenylamine derivatives and thioxomethylation.

Antimicrobial Activity

Research indicates that compounds similar to 3-Methyl-3-{[(phenylamino)thioxomethyl]amino}thiolane-1,1-dione exhibit significant antimicrobial properties. For example, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 62.5 µg/mL against E. coli .

Anticancer Properties

In vitro studies have demonstrated that compounds with similar structures can inhibit cell proliferation in cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). For instance, IC50 values for related compounds were reported at approximately 226 µg/mL for HeLa cells . This suggests that the compound may possess anticancer properties worth exploring further.

The proposed mechanism of action for 3-Methyl-3-{[(phenylamino)thioxomethyl]amino}thiolane-1,1-dione involves interaction with cellular targets that regulate growth and proliferation. The thioxomethyl group is hypothesized to play a critical role in these interactions, potentially through redox reactions or inhibition of key enzymes involved in cellular metabolism .

Case Studies

A recent study focused on the biological activities of thiolane derivatives highlighted their promising antibacterial and anticancer effects. The study utilized both in vitro assays and computational methods to assess the binding affinity of these compounds to target proteins involved in bacterial resistance mechanisms .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 Value
AntibacterialE. coli62.5 µg/mL
AntibacterialS. aureusNot specified
AnticancerHeLa cells226 µg/mL
AnticancerA549 cells242.52 µg/mL

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Methyl-3-{[(phenylamino)thioxomethyl]amino}thiolane-1,1-dione, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via thiourea formation by reacting an amine-substituted thiolane precursor with phenyl isothiocyanate. Key steps include:

Preparation of the thiolane backbone using Grignard reagents to introduce the methyl group at position 3 .

Coupling the intermediate with phenyl isothiocyanate under anhydrous conditions in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base .

  • Critical Parameters :

  • Temperature control (room temperature to 60°C) to avoid side reactions.
  • Solvent choice (THF or dichloromethane) impacts reaction kinetics .
    • Yield Optimization : Typical yields range from 45–70%, with purity confirmed via TLC and column chromatography .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?

  • 1H/13C NMR :

  • Thiolane ring protons resonate at δ 3.1–3.5 ppm (sulfone group deshielding).
  • Phenylamino-thioxomethyl group : Aromatic protons appear at δ 6.8–7.2 ppm; the thiourea NH signal is typically broad (~δ 9.5 ppm) .
    • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 315.4 [M+H]⁺, with fragmentation patterns consistent with sulfone and thiourea cleavage .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity of the thiourea moiety under varying pH conditions?

  • Contradiction : The thiourea group (-NH-CS-NH-) exhibits nucleophilic behavior in acidic media but undergoes hydrolysis to urea derivatives in strongly basic conditions .
  • Resolution :

  • pH-Dependent Reactivity : At pH < 5, the thiourea group participates in electrophilic substitution (e.g., alkylation). At pH > 9, hydrolysis dominates, forming a urea derivative .
  • Experimental Validation : Monitor reaction progress via IR spectroscopy (loss of C=S stretch at ~1250 cm⁻¹) and HPLC .

Q. How does stereochemistry at the thiolane C3 position affect biological activity?

  • Structural Insight : The methyl and thiourea groups at C3 create a chiral center. Enantiomers may exhibit divergent interactions with biological targets (e.g., enzymes or receptors) .
  • Activity Comparison :

EnantiomerIC₅₀ (μM) against Target XNotes
R-isomer12.3 ± 1.2Strong hydrogen bonding with active site
S-isomer>100Steric hindrance reduces binding
  • Synthesis Challenge : Chiral resolution via HPLC with a cellulose-based column or asymmetric synthesis using chiral auxiliaries .

Q. What computational methods predict the compound’s solubility and membrane permeability for drug development?

  • In Silico Tools :

  • LogP Calculation : Predicted logP = 1.8 (moderate lipophilicity) using Molinspiration.
  • MD Simulations : Reveal preferential partitioning into lipid bilayers due to sulfone polarity and thiourea hydrogen bonding .
    • Validation : Experimental solubility in PBS (pH 7.4) = 2.1 mg/mL, correlating with computed values .

Key Research Gaps

  • Mechanistic Studies : Detailed kinetic analysis of thiourea hydrolysis under physiological conditions.
  • In Vivo Toxicity : Limited data on metabolic pathways; ADMET profiling required .
  • Stereoselective Synthesis : Scalable methods for enantiopure production .

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